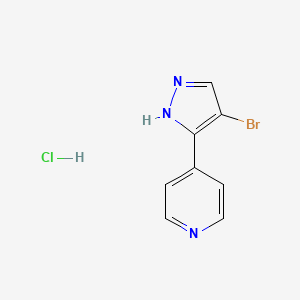

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

Overview

Description

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H6BrN3⋅HCl and a molecular weight of 260.52 .

Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-1H-pyrazol-3-YL)pyridine” (without the hydrochloride) is C8H6BrN3 . The InChI code is 1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H, (H,11,12) .It should be stored in a dry place at 2-8°C . The InChI code is 1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H, (H,11,12);1H .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The bromo and pyrazole groups in its structure make it a versatile intermediate for constructing complex molecules with potential biological activity .

Development of Anti-Cancer Agents

Researchers have explored the use of this compound in the synthesis of molecules with anti-cancer properties. Its structural similarity to purine bases, which are components of DNA, allows for the creation of analogs that can interfere with cell proliferation and target cancer cells .

Antibacterial Applications

The pyrazole moiety is known for its antibacterial characteristics. Compounds derived from 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride have been studied for their efficacy against various bacterial strains, contributing to the search for new antibiotics .

Anti-Inflammatory Properties

Due to its structural features, derivatives of this compound have been investigated for their anti-inflammatory potential. This is particularly relevant in the design of drugs to treat chronic inflammatory diseases .

Analgesic Effects

The compound’s derivatives are also being studied for their analgesic effects. This research is significant for the development of new pain management medications, especially those that can offer alternatives to opioids .

Anticonvulsant Activity

There is interest in the application of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride in the synthesis of compounds with anticonvulsant activity. This could lead to new treatments for epilepsy and other seizure disorders .

Anthelmintic Uses

The compound has potential applications in creating anthelmintic agents. These are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .

Antioxidant and Herbicidal Activities

Finally, research into the antioxidant properties of derivatives of this compound could lead to the development of protective agents against oxidative stress. Additionally, its herbicidal activity is of interest for agricultural applications, providing a chemical basis for weed control .

Safety and Hazards

properties

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWIEKFYEHCLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672835 | |

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride | |

CAS RN |

1185103-91-6 | |

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)

amine hydrochloride](/img/structure/B1440255.png)

![2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1440260.png)